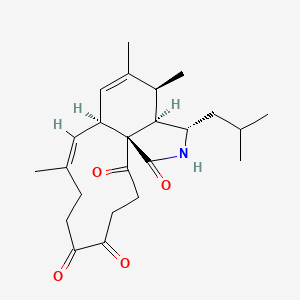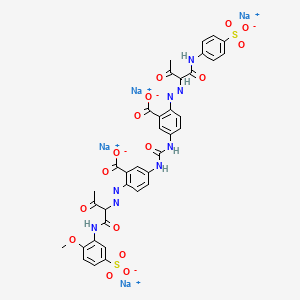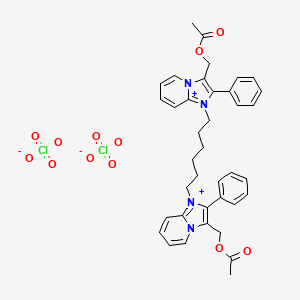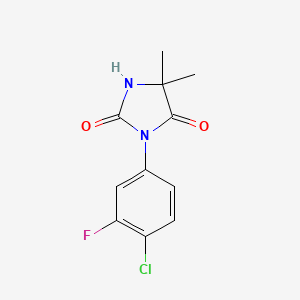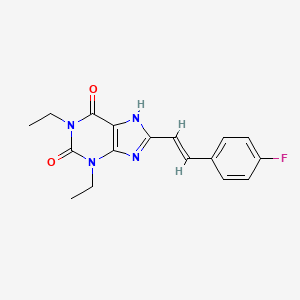
Dtpfpm, monohydrochloride (S(-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dtpfpm, monohydrochloride (S(-))- is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is often used in research due to its specific stereochemistry and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dtpfpm, monohydrochloride (S(-))- typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as crystallization and purification to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of Dtpfpm, monohydrochloride (S(-))- often involves large-scale crystallization techniques. These methods are designed to maximize yield and purity while minimizing production costs. The process may include steps such as solvent evaporation, temperature control, and the use of specific catalysts to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dtpfpm, monohydrochloride (S(-))- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of Dtpfpm, monohydrochloride (S(-))- while reduction may yield a reduced form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Dtpfpm, monohydrochloride (S(-))- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dtpfpm, monohydrochloride (S(-))- involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dtpfpm, monohydrochloride (S(-))- include other stereoisomers and derivatives with similar chemical structures. These compounds may share some properties but can also have distinct differences in reactivity and applications.
Uniqueness
Dtpfpm, monohydrochloride (S(-))- is unique due to its specific stereochemistry and the resulting effects on its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
142930-39-0 |
|---|---|
Fórmula molecular |
C29H32ClF4N3O4S |
Peso molecular |
630.1 g/mol |
Nombre IUPAC |
(4S)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m0./s1 |
Clave InChI |
JOMYTNSTNLZQQF-UQIIZPHYSA-N |
SMILES isomérico |
CC1=C([C@@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
SMILES canónico |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


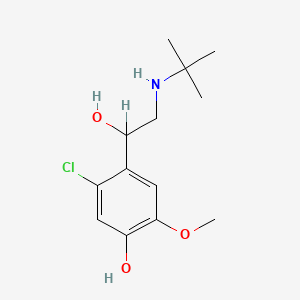
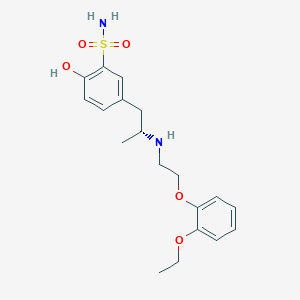


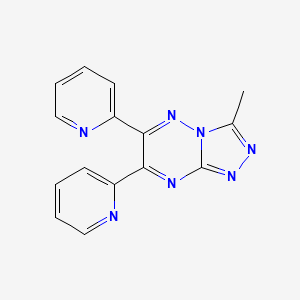

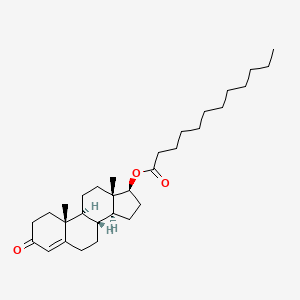
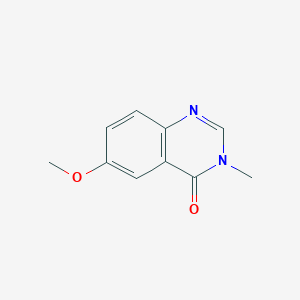
![(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12757634.png)
